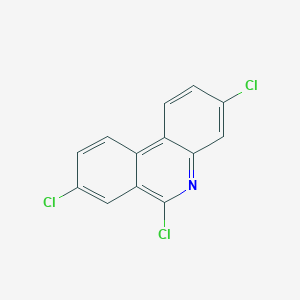
3,6,8-Trichlorophenanthridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6,8-Trichlorophenanthridine is a chlorinated derivative of phenanthridine, a nitrogen-containing heterocyclic compound Phenanthridine and its derivatives are known for their applications in various fields, including medicinal chemistry, due to their ability to intercalate with DNA
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,8-Trichlorophenanthridine typically involves the chlorination of phenanthridine. One common method is the direct chlorination using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions.
Another approach involves the use of N-chlorosuccinimide (NCS) as a chlorinating agent. This method offers better control over the reaction conditions and can be performed at lower temperatures, reducing the risk of over-chlorination.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of automated systems for monitoring and adjusting reaction conditions is crucial for optimizing yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3,6,8-Trichlorophenanthridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives or completely dechlorinated phenanthridine.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can be employed for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Less chlorinated phenanthridine or phenanthridine.
Substitution: Hydroxylated or aminated phenanthridine derivatives.
Applications De Recherche Scientifique
3,6,8-Trichlorophenanthridine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential interactions with DNA and its role as a DNA-binding agent.
Medicine: Investigated for its potential anticancer properties due to its ability to intercalate with DNA and disrupt cellular processes.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 3,6,8-Trichlorophenanthridine primarily involves its ability to intercalate with DNA. The chlorine atoms enhance the compound’s binding affinity to DNA, allowing it to insert between base pairs. This intercalation disrupts the normal function of DNA, inhibiting replication and transcription processes. The compound may also generate reactive oxygen species (ROS) upon binding to DNA, leading to oxidative damage and cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenanthridine: The parent compound, known for its DNA-binding properties.
3,6-Dichlorophenanthridine: A less chlorinated derivative with similar but less potent biological activity.
8-Chlorophenanthridine: A mono-chlorinated derivative with distinct chemical reactivity.
Uniqueness
3,6,8-Trichlorophenanthridine is unique due to the presence of three chlorine atoms, which significantly enhance its chemical reactivity and biological activity compared to its less chlorinated counterparts. The specific pattern of chlorination at positions 3, 6, and 8 provides a unique set of properties that make it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
33692-80-7 |
|---|---|
Formule moléculaire |
C13H6Cl3N |
Poids moléculaire |
282.5 g/mol |
Nom IUPAC |
3,6,8-trichlorophenanthridine |
InChI |
InChI=1S/C13H6Cl3N/c14-7-1-3-9-10-4-2-8(15)6-12(10)17-13(16)11(9)5-7/h1-6H |
Clé InChI |
UJQGPWINWXPXCU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C3C=CC(=CC3=NC(=C2C=C1Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


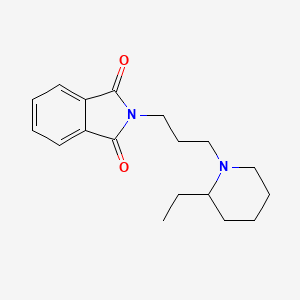

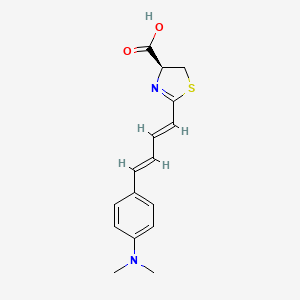
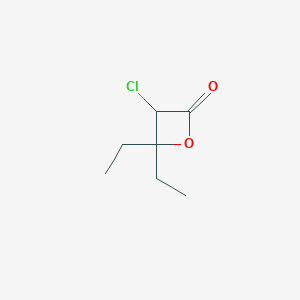
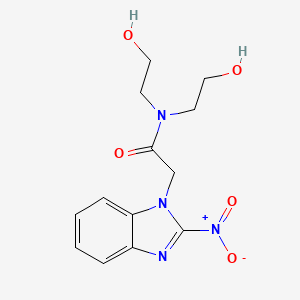
![5,7-Dichloro-8-fluoropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B14013012.png)
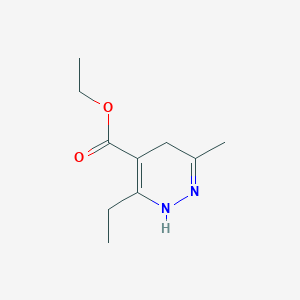



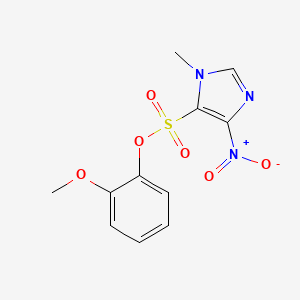


![2-Diethylaminoethyl 4-[(2,5-dioxopyrrolidin-1-yl)methylamino]benzoate](/img/structure/B14013070.png)
